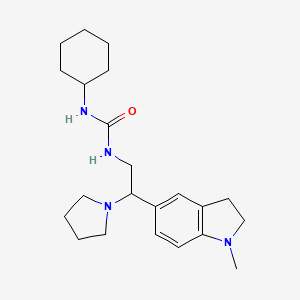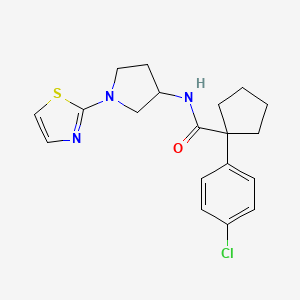
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. CPPC is a synthetic compound that belongs to the class of cyclopentanecarboxamide derivatives.
Mecanismo De Acción
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide acts as an inhibitor of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide increases the levels of endocannabinoids in the brain. Endocannabinoids are known to play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to reduce pain sensitivity, increase appetite, and improve mood. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide in lab experiments is that it is a highly selective inhibitor of FAAH. This means that it can be used to specifically target the endocannabinoid system, without affecting other physiological processes. However, one limitation of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide. One area of interest is the potential use of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide as a treatment for chronic pain. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to reduce pain sensitivity in animal studies, and further research is needed to determine its potential as a pain medication. Another area of interest is the potential use of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide in the treatment of mood disorders, such as depression and anxiety. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have mood-regulating effects in animal studies, and further research is needed to determine its potential as a treatment for these disorders. Finally, there is potential for the development of new compounds that are based on 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide, which could have improved pharmacological properties and increased efficacy.
Métodos De Síntesis
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride, followed by the reaction with 1-(2-thiazolyl)pyrrolidine-3-amine. Another method involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride, followed by the reaction with 1-(2-thiazolyl)pyrrolidine-3-carboxylic acid. These methods have been optimized to produce high yields of 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has been used as a tool to study the role of the endocannabinoid system in the brain. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a variety of effects on the brain.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-15-5-3-14(4-6-15)19(8-1-2-9-19)17(24)22-16-7-11-23(13-16)18-21-10-12-25-18/h3-6,10,12,16H,1-2,7-9,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAHZHHANSBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

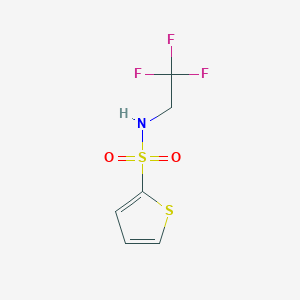
![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)
![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2885692.png)
![4-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2885693.png)
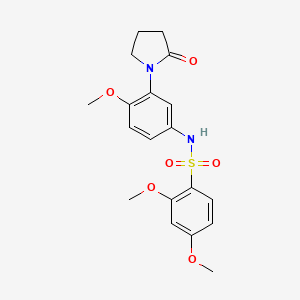
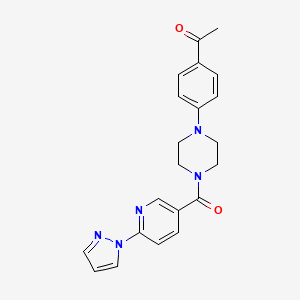
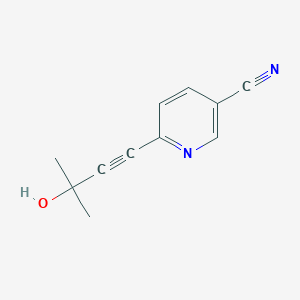


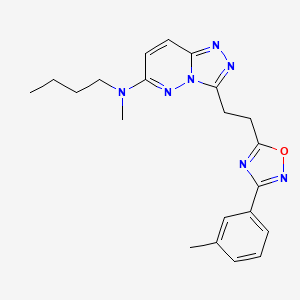
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![N-(4-isopropylphenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)
